1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1858257-26-7
VCID: VC4306236
InChI: InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]
Molecular Formula: C13H17N5O2
Molecular Weight: 275.312

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

CAS No.: 1858257-26-7

Cat. No.: VC4306236

Molecular Formula: C13H17N5O2

Molecular Weight: 275.312

* For research use only. Not for human or veterinary use.

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine - 1858257-26-7

Specification

CAS No. 1858257-26-7
Molecular Formula C13H17N5O2
Molecular Weight 275.312
IUPAC Name 2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3
Standard InChI Key ODYSWRWAJHQPGQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-]

Introduction

Structural and Chemical Characteristics

Piperazine derivatives are heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at opposing positions. In 1-(azidoacetyl)-4-(4-methoxyphenyl)piperazine, the piperazine core is functionalized at the 1-position with an azidoacetyl group (-N₃CH₂CO-) and at the 4-position with a 4-methoxyphenyl moiety (-C₆H₄-OCH₃). The azido group’s presence introduces potential reactivity for click chemistry applications, while the methoxy substituent may influence electronic and steric properties .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₃H₁₆N₄O₂, with a molecular weight of 276.30 g/mol. The azidoacetyl group contributes to a higher nitrogen content compared to simpler piperazine derivatives, which may enhance metabolic stability or ligand-receptor interactions in biological systems.

Spectroscopic Data

While experimental spectra for this compound are unavailable, similar piperazines exhibit characteristic signals in NMR and mass spectrometry. For example:

  • ¹H NMR: Aromatic protons from the 4-methoxyphenyl group typically resonate at δ 6.8–7.3 ppm, while piperazine methylenes appear as singlets or multiplets near δ 3.0–4.0 ppm .

  • ESI-MS: Peaks corresponding to [M + H]⁺ or [M + Na]⁺ adducts are expected, as seen in analogs like 1-(4-methoxyphenyl)piperazine (m/z 192.26) .

Synthesis and Optimization

The synthesis of 1-(azidoacetyl)-4-(4-methoxyphenyl)piperazine likely follows a multi-step protocol derived from methods used for analogous compounds .

Key Synthetic Steps

  • Preparation of 1-(4-Methoxyphenyl)Piperazine:
    Starting from piperazine, nucleophilic substitution with 4-methoxybenzene sulfonyl chloride or bromide yields the 4-methoxyphenyl-substituted intermediate . For instance, reaction conditions may involve tetrahydrofuran (THF) as a solvent and triethylamine as a base, achieving yields of 58–63% .

  • Azidoacetylation:
    The azidoacetyl group is introduced via acyl chloride chemistry. Azidoacetyl chloride reacts with the secondary amine of 1-(4-methoxyphenyl)piperazine in dichloromethane (DCM) under inert conditions. Catalysis by 4-dimethylaminopyridine (DMAP) and triethylamine facilitates the formation of the amide bond .

Representative Reaction Scheme:

1-(4-Methoxyphenyl)piperazine+ClCOCH₂N₃DMAP, Et₃NDCM, 0°C → RT1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine\text{1-(4-Methoxyphenyl)piperazine} + \text{ClCOCH₂N₃} \xrightarrow[\text{DMAP, Et₃N}]{\text{DCM, 0°C → RT}} \text{1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine}

Purification and Characterization

Crude products are typically purified via silica gel chromatography using polar eluents (e.g., ethyl acetate/hexane mixtures) . Final characterization employs techniques such as:

  • Melting Point: Expected range 120–150°C, based on analogs like 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione (mp 170–173°C) .

  • HPLC: Purity >95% achievable with optimized gradients.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in water . The azido group may reduce aqueous solubility compared to non-azidated analogs.

  • Stability: Azides are thermally sensitive; storage at -20°C under nitrogen is recommended to prevent degradation .

Comparative Physicochemical Data

Property1-(Azidoacetyl)-4-(4-Methoxyphenyl)Piperazine (Predicted)1-(4-Methoxyphenyl)Piperazine 1-(4-Nitrophenyl) Analogs
Molecular Weight (g/mol)276.30192.26313.35
Melting Point (°C)120–15042–47170–173
LogP (Predicted)1.81.62.4

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